Zinc diethyldithiocarbamate
Description
Historical Context and Evolution of Research
The initial and most prominent application of zinc diethyldithiocarbamate (B1195824) has been in the rubber industry, where it serves as a highly effective ultra-accelerator for the vulcanization of both natural and synthetic rubbers. ontosight.aiatamanchemicals.comatamankimya.com Its use helps to speed up the curing process and enhance the durability of rubber products. ontosight.aiontosight.ai Beyond the rubber industry, ZDTC was recognized for its utility in agriculture as a broad-spectrum fungicide, used to protect crops like fruits and nuts from various fungal diseases. ontosight.ainih.govwikipedia.org It has also been employed as a bird and mammal repellent for ornamental plants. wikipedia.org
Early scientific research focused on understanding its fundamental chemical and physical properties. X-ray crystallography studies were pivotal, revealing that ZDTC molecules exist as dimeric units in the solid state, where two zinc atoms are bridged by sulfur atoms, resulting in a distorted trigonal bipyramidal environment for each zinc atom. iucr.org
Over time, the scope of ZDTC research has expanded significantly. Scientists began to explore its potential in advanced materials science. One key area of development has been its use as a single-source precursor for synthesizing zinc sulfide (B99878) (ZnS) nanomaterials, which are important semiconductors for photonic devices. atamanchemicals.comosti.govacs.org More recently, research has highlighted ZDTC's role as a potent catalyst in polymerization reactions. rsc.org It has been demonstrated as an effective and less toxic alternative to traditional organotin catalysts for producing high molecular weight polyurethanes suitable for biomedical applications, such as thermo-responsive hydrogels. rsc.orgrsc.orgresearchgate.net The investigation into ZDTC's biological activities gained momentum from the knowledge that it is a metabolite of Disulfiram (B1670777), a drug used to treat alcoholism. openrepository.comnih.gov This connection has spurred research into its anticancer and immunomodulatory properties. openrepository.com
Interdisciplinary Significance in Contemporary Science
The applications and research interests in zinc diethyldithiocarbamate have become remarkably diverse, spanning numerous scientific fields. Its unique properties as a chelator, catalyst, and biologically active molecule have established its interdisciplinary importance.
In Materials Science:
Rubber and Polymer Industry : It remains a crucial accelerator in rubber vulcanization, valued for its efficiency in processing natural and synthetic latexes. atamankimya.comatamankimya.comchemotechnique.se
Catalysis : ZDTC is emerging as a promising catalyst for synthesizing polyurethanes, offering a less toxic option compared to conventional tin-based catalysts. rsc.orgresearchgate.net This has significant implications for creating biocompatible polymers for medical use. atamankimya.comrsc.org
Nanomaterials : It serves as a single-source precursor for the controlled synthesis of zinc sulfide (ZnS) semiconductor nanoparticles and nanowires, which are fundamental components for photonic devices. atamanchemicals.comosti.govacs.org
Asphalt (B605645) Technology : Studies have shown that ZDTC can be used as an antioxidant additive in asphalt binders, enhancing the fatigue resistance and durability of pavements by mitigating the aging process. ascelibrary.org
In Agriculture and Environmental Science:
Crop Protection : As a fungicide, it provides broad-spectrum protection for a variety of crops against fungal pathogens. ontosight.ainih.govwikipedia.org
Environmental Analysis : The chelating properties of ZDTC are utilized in environmental science for the pre-concentration of heavy metals. uobaghdad.edu.iq A method using freshly precipitated Zn-(DDTC)2 has been developed for the simultaneous detection of lead and cadmium in environmental samples, demonstrating its role in monitoring toxic metal pollution. uobaghdad.edu.iq Researchers also study the effects of its residues on the environmental degradation of materials like natural rubber latex films. upm.edu.my
In Biochemistry and Medicine:
Anticancer Research : As a metabolite of the drug Disulfiram, ZDTC has been investigated for its potent anticancer activities. openrepository.comnih.gov Research indicates it can induce apoptosis in cancer cells and may act synergistically with other chemotherapy drugs. openrepository.com
Drug Delivery : To overcome its low aqueous solubility, researchers are developing inclusion complexes of ZDTC with cyclodextrins, which has been shown to enhance its anti-cancer activity in vitro. nih.gov
Cellular Biology : Studies have shown that ZDTC can induce the expression of metallothionein (B12644479) in vascular endothelial cells, proteins that protect cells from heavy metal toxicity and oxidative stress. nih.gov
Immunology : The compound and its parent drug, Disulfiram, are known for their immunomodulatory properties, which have been explored in various clinical contexts. openrepository.com
Dermatology : In the medical field, it is also recognized as a contact allergen, a significant factor in cases of rubber-related allergic contact dermatitis, which is diagnosed through patch testing. nih.govhuidziekten.nlresearchgate.net
Table 2: Summary of Interdisciplinary Applications of this compound
| Field | Application | Key Research Findings |
|---|---|---|
| Materials Science | Rubber Vulcanization Accelerator | Fast-curing ultra-accelerator for natural and synthetic rubbers. atamanchemicals.comatamankimya.com |
| Polymer Catalyst | Effective, low-toxicity catalyst for polyurethane synthesis. rsc.orgrsc.org | |
| Nanomaterial Precursor | Single-source precursor for ZnS semiconductor nanoparticles. osti.govacs.org | |
| Asphalt Additive | Acts as an antioxidant, improving pavement durability. ascelibrary.org | |
| Agriculture | Fungicide | Protects a wide range of crops from fungal diseases. nih.govwikipedia.org |
| Environmental Science | Heavy Metal Detection | Used as a chelating agent for pre-concentrating lead and cadmium. uobaghdad.edu.iq |
| Biochemistry/Medicine | Anticancer Agent | Shows potent cytotoxicity against various cancer cell lines. openrepository.comnih.gov |
| Drug Delivery | Complexation with cyclodextrins improves solubility and efficacy. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;N,N-diethylcarbamodithioate | |
|---|---|---|
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InChI |
InChI=1S/2C5H11NS2.Zn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQOSDAEEGPRER-UHFFFAOYSA-L | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2] | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S4Zn | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID5021463 | |
| Record name | Zinc diethyldithiocarbamate | |
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Molecular Weight |
361.9 g/mol | |
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Physical Description |
Dry Powder; Dry Powder, Liquid, White solid; [Hawley] | |
| Record name | Zinc, bis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
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| Record name | Zinc diethyldithiocarbamate | |
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Solubility |
Sol in carbon disulfide, benzene, chloroform; insol in water | |
| Record name | ZINC DIETHYLDITHIOCARBAMATE | |
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Density |
1.47 at 20 °C/20 °C | |
| Record name | ZINC DIETHYLDITHIOCARBAMATE | |
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Color/Form |
White powder | |
CAS No. |
14324-55-1, 136-94-7 | |
| Record name | Zinc diethyldithiocarbamate | |
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| Record name | Ditiocarb zinc | |
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| Record name | Zinc diethyldithiocarbamate | |
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| Record name | Zinc bis(diethyldithiocarbamate) | |
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| Record name | Zinc, bis(N,N-diethylcarbamodithioato-κS,κS')-, (T-4) | |
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| Record name | DITIOCARB ZINC | |
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| Record name | ZINC DIETHYLDITHIOCARBAMATE | |
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Melting Point |
172-176 °C | |
| Record name | ZINC DIETHYLDITHIOCARBAMATE | |
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Synthesis, Structural Elucidation, and Advanced Characterization
Methodologies for Chemical Synthesis
The synthesis of zinc diethyldithiocarbamate (B1195824) typically involves the reaction of diethyldithiocarbamic acid with a zinc salt, such as zinc chloride or zinc oxide. atamanchemicals.com The diethyldithiocarbamic acid is often generated in situ from the reaction of diethylamine (B46881) and carbon disulfide.
Optimization of Reaction Parameters
The yield and purity of the synthesized zinc diethyldithiocarbamate are highly dependent on the reaction conditions. Key parameters that are often optimized include the molar ratio of reactants, temperature, reaction time, and pH.
One study found that an optimized mole ratio of 2:2:2:1 for diethylamine, carbon disulfide, sodium hydroxide (B78521), and zinc chloride, respectively, resulted in a 48.5% yield of ZDEC. iaea.org Another two-step laboratory method involves the initial synthesis of a sodium salt of dialkyldithiocarbamic acid from dialkylamines, carbon disulfide, and sodium hydroxide. researchgate.net This is followed by precipitation with zinc sulfate (B86663) under optimized conditions to produce a pure compound. researchgate.net The optimization of this two-step process considered reaction time, temperature, and reactant concentration. researchgate.net For instance, the yield of sodium diamyldithiocarbamate was found to be dependent on the reaction temperature, with varying yields at different temperatures over a 30-minute reaction time with an equimolar ratio of reactants. researchgate.net Similarly, the yield of zinc diamyldithiocarbamate was optimized by varying reactant concentrations and temperature over a 30-minute reaction. researchgate.net
For a related compound, zinc N-ethyl-N-phenyldithiocarbamate, maintaining a pH of 8–10 is crucial to ensure ligand deprotonation and prevent the precipitation of zinc hydroxide. The optimal temperature for this synthesis is between 20–25°C to prevent ligand degradation, with a reaction time of 2–4 hours to ensure complete metal coordination. Prolonged stirring for more than six hours can lead to a reduced yield due to the oxidative decomposition of the dithiocarbamate (B8719985) ligand.
Table 1: Optimized Reaction Parameters for Dithiocarbamate Synthesis
| Parameter | Optimal Range/Value | Effect on Yield/Purity | Reference |
| **Mole Ratio (diethylamine:CS₂:NaOH:ZnCl₂) ** | 2:2:2:1 | Maximizes ZDEC yield | iaea.org |
| pH (for Zinc N-ethyl-N-phenyldithiocarbamate) | 8–10 | Maximizes ligand deprotonation | |
| Temperature (for Zinc N-ethyl-N-phenyldithiocarbamate) | 20–25°C | Prevents ligand degradation | |
| Reaction Time (for Zinc N-ethyl-N-phenyldithiocarbamate) | 2–4 hours | Ensures complete metal coordination |
Alternative Synthetic Pathways
Alternative synthetic routes for zinc dithiocarbamates have been explored to improve efficiency and yield. One such method involves a two-step process starting with the formation of sodium dibenzyldithiocarbamate (B1202937) from dibenzylamine (B1670424), carbon disulfide (CS₂), and sodium hydroxide (NaOH). This intermediate then undergoes a metathesis reaction with zinc chloride (ZnCl₂) to produce zinc dibenzyldithiocarbamate.
Another innovative approach patented under WO2016083733A1 streamlines the synthesis by forming a zinc-amine complex in situ. This method involves reacting ZnCl₂ with dibenzylamine in an aqueous or hydro-organic medium at 0–30°C. A molar excess of CS₂ is then introduced at a controlled pH of 5–8, followed by thermal treatment at 30–50°C to remove residual CS₂.
Furthermore, this compound can be synthesized by the dropwise addition of zinc acetate (B1210297) dihydrate to a stirring aqueous solution of sodium diethyldithiocarbamate. nih.gov The resulting precipitate is then filtered, washed, and dried. nih.gov This method is also used for the synthesis of other metal diethyldithiocarbamate complexes.
Spectroscopic and Diffraction-Based Characterization Techniques
A variety of analytical techniques are employed to elucidate the structure and properties of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and UV-Visible spectroscopy, and X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound and related compounds. researchgate.net In one study, decoupling ¹H NMR was the primary technique used to characterize the synthesized ZDEC. iaea.org For polyurethane synthesis catalyzed by ZDEC, ¹H NMR was used to determine the molar ratios of polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) blocks by integrating the respective proton resonances. rsc.org ¹³C NMR spectroscopy confirmed the formation of the urethane (B1682113) linkage with a prominent resonance at 156 ppm and the absence of isocyanate and urea (B33335) functionalities. rsc.org Solid-state ¹³C and ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR has been used to study adducts of this compound with various amines, revealing the presence of conformational isomers and structural non-equivalence of the dithiocarbamate ligands. researchgate.netresearchgate.netresearchgate.net
Infrared (IR) and UV-Visible Spectroscopy for Ligand Binding and Coordination
IR and UV-Visible spectroscopy provide valuable information about the coordination of the diethyldithiocarbamate ligand to the zinc metal center. libretexts.orgmrclab.comdrawellanalytical.com
IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the dithiocarbamate ligand. researchgate.net Key bands in the IR spectrum include the C-N and C-S stretching vibrations. researchgate.net In a study of this compound, characteristic bands were observed at 1272.10 cm⁻¹ for the C-N bond. researchgate.net The position of these bands can indicate the nature of the coordination between the sulfur atoms and the zinc ion. nih.gov
UV-Visible spectroscopy is employed to study the electronic transitions within the complex. libretexts.org The absorption bands in the UV-Vis spectrum are related to the π→π* transitions within the dithiocarbamate ligand and charge transfer transitions between the ligand and the metal. libretexts.orglibretexts.org
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Findings | Reference |
| ¹H NMR | Used for structural characterization and determination of polymer block ratios. | iaea.orgrsc.org |
| ¹³C NMR | Confirms urethane formation in catalyzed reactions and identifies non-equivalent ligands in adducts. | rsc.orgresearchgate.net |
| ¹⁵N CP/MAS NMR | Assigns signals to structural positions of nitrogen atoms in molecular structures. | researchgate.netresearchgate.net |
| IR Spectroscopy | Identifies characteristic C-N stretching vibrations (e.g., at 1272.10 cm⁻¹). | researchgate.net |
| UV-Visible Spectroscopy | Analyzes electronic transitions within the complex. | libretexts.orglibretexts.org |
X-ray Diffraction Studies for Solid-State Structures
Powder X-ray diffraction (PXRD) is used to identify the crystalline phase of the compound. nih.gov The X-ray diffractogram of pure this compound shows sharp diffraction peaks, indicating its crystalline nature. nih.gov In the study of inclusion complexes with cyclodextrins, the disappearance or sharpening of these peaks in the XRD pattern indicates the formation of the complex and the embedding of the drug within the cyclodextrin (B1172386) cavities. nih.gov Single-crystal X-ray diffraction has been used to confirm the molecular structures of this compound and its adducts with various amines, sometimes revealing the existence of two isomeric forms. researchgate.netnih.gov
Thermal Analysis Techniques in Complex Stability Studies (e.g., TGA, DSC)
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in understanding the thermal stability and decomposition pathways of this compound and related metal dithiocarbamate complexes. These methods provide critical data on the temperatures at which these compounds degrade, the nature of their decomposition (e.g., endothermic or exothermic), and the composition of the resulting residues.
Thermogravimetric analysis of pure this compound reveals its thermal behavior under controlled heating. A significant weight loss is typically observed in a specific temperature range, which corresponds to the decomposition of the complex. For instance, one study reported a major weight loss of 80.39% for this compound between 291.2 °C and 324.4 °C. nih.gov This mass loss is attributed to the cleavage of the bonds between the zinc ion and the diethyldithiocarbamate (DDC) ligands, followed by the degradation of the DDC ligand itself into volatile products like diethylamine and carbon disulfide. nih.gov The decomposition of this compound generally begins around 230 °C, with a significant mass loss event that concludes around 360 °C. aimspress.com
Studies on similar zinc dithiocarbamate complexes, such as those with N-alkyl-N-phenyl dithiocarbamate ligands, show that decomposition often proceeds in distinct steps. nih.govresearchgate.net Typically, the initial major decomposition step leads to the formation of zinc sulfide (B99878) (ZnS). nih.govresearchgate.netresearchgate.net At higher temperatures, a subsequent exothermic decomposition step may occur, which is ascribed to the oxidation of the newly formed metal sulfide into zinc oxide (ZnO), especially if oxygen is present. nih.govresearchgate.net The final residue can sometimes be an oxysulfate, as suggested by the presence of both oxygen and sulfur in Energy-Dispersive X-ray (EDX) analysis of the final products at high temperatures. nih.gov
Differential Scanning Calorimetry provides complementary information by measuring the heat flow associated with thermal transitions. The DSC thermogram for crystalline this compound shows a sharp endothermic peak corresponding to its melting point, which has been observed at approximately 182 °C. nih.gov The decomposition process itself is also marked by distinct thermal events in the DSC curve. For zinc complexes, these can include sharp endothermic peaks in the 200 °C–320 °C range, followed by a broad exothermic peak between 400 °C–550 °C, which is associated with the oxidation of the metal sulfide. nih.gov
The thermal stability of dithiocarbamate complexes can be influenced by the nature of the metal ion. For Group 12 metal complexes with N-alkyl-N-phenyl dithiocarbamates, the order of decreasing thermal stability has been reported as Cd < Zn < Hg. nih.gov
The following table summarizes key thermal analysis data for this compound and related complexes from various studies.
| Compound | Technique | Key Thermal Events | Final Product(s) | Reference |
| This compound | TGA | Major weight loss (80.39%) between 291.2 °C and 324.4 °C. nih.gov | Volatile products | nih.gov |
| This compound | DSC | Sharp endothermic melting peak at ~182 °C. nih.gov | - | nih.gov |
| This compound | TGA | Decomposition starts at ~230 °C and plateaus at 360 °C; 94.87% mass loss. aimspress.com | Residue lower than theoretical for ZnS, suggesting some sublimation. aimspress.com | aimspress.com |
| Zinc N-butyl-N-phenyl dithiocarbamate | TGA/DSC | Weight loss starts around 220 °C. researchgate.net Two decomposition steps; endothermic peaks between 200-320 °C and a broad exothermic peak at 400-550 °C. nih.gov | Zinc Sulfide (ZnS), further oxidized to Zinc Oxide (ZnO). nih.govresearchgate.net | nih.govresearchgate.net |
Mechanistic Investigations of Formation and Transformation
Disulfide Bond Scission Mechanisms
The formation of zinc dithiocarbamate complexes can be achieved through the reductive cleavage of a disulfide bond in a thiuram disulfide precursor, such as tetraethylthiuram disulfide (disulfiram) or tetramethylthiuram disulfide (thiram). This process is significant as it represents an alternative synthetic route to the more common method involving a secondary amine and carbon disulfide.
A key mechanistic feature is the scission of the sulfur-sulfur (S-S) bond within the thiuram disulfide molecule. Research has demonstrated that this cleavage can be induced by the presence of a metal ion like Zn(II) in a suitable solvent. For example, the reaction of tetramethylthiuram disulfide with a zinc(II) salt in a methanolic medium leads to the reductive scission of the disulfide bond. inorgchemres.orginorgchemres.org This reaction yields a dimeric zinc dimethyldithiocarbamate (B2753861) complex, [Zn₂(dmdtc)₂(μ-dmdtc)₂]. inorgchemres.orginorgchemres.org The structure of the resulting complex, confirmed by single-crystal X-ray diffraction, clearly shows the absence of the S-S bond and the coordination of two distinct dimethyldithiocarbamate ligands to the zinc centers. inorgchemres.orginorgchemres.org Spectroscopic analysis, such as the absence of the characteristic S-S bond vibration in the IR spectrum of the product, further confirms the cleavage. inorgchemres.org
Ligand Exchange Dynamics
The ligands in this compound complexes are not static and can participate in dynamic exchange processes. These ligand exchange reactions are fundamental to the complex's role in various applications, including its function as a precursor for nanoparticle synthesis and its interactions in lubricant formulations.
Studies have shown that dithiocarbamate (DTC) ligands can be exchanged between different metal centers. In systems containing both zinc dithiocarbamates (Zn(DTC)₂) and molybdenum dithiophosphates (Mo(DTP)₂), ligand exchange occurs readily. rsc.org The DTC ligands show a strong preference to migrate from the zinc centers to the molybdenum centers, indicating a higher affinity of molybdenum for the DTC ligand. rsc.org This exchange leads to the formation of mixed-ligand molybdenum complexes, such as Mo(DTC)(DTP), which have been identified through NMR spectroscopy and HPLC-MS analysis. rsc.org The exchange is rapid, even at room temperature, particularly in non-polar solvents.
Ligand exchange also plays a crucial role in the thermal decomposition of zinc dithiocarbamate complexes when used as single-source precursors for zinc sulfide (ZnS) nanomaterials, especially in the presence of coordinating solvents like oleylamine (B85491). osti.gov While the dimeric solid-state structure of a similar complex, zinc dimethyldithiocarbamate, breaks down into tetrahedral monomers in a non-coordinating solvent, the presence of oleylamine leads to the formation of a five-coordinate species, [Zn(S₂CNMe₂)₂(oleylamine)]. osti.gov This amine coordination is a form of ligand exchange. Furthermore, a subsequent amine-exchange reaction can occur, leading to the in-situ formation of a mixed-ligand species, [Zn(S₂CNMe₂)(S₂CNHR)], which has a lower decomposition temperature. This facilitates nanoparticle formation at a relatively low temperature (around 90 °C). osti.gov
The dynamics of ligand exchange are influenced by the solvent environment and the nature of the coordinating species. The process can be viewed as a fundamental solvent-controlled reaction where fluctuations in the solvent structure around the metal complex influence the reaction mechanism. fudan.edu.cn These dynamic processes, involving the association and dissociation of ligands, are critical in understanding the reactivity and transformation pathways of this compound.
Catalytic Science and Polymerization Research
Organocatalysis in Polymer Synthesis
ZDTC is gaining recognition as an effective organocatalyst, particularly in the synthesis of polyurethanes. atamankimya.comatamanchemicals.com Its performance in these reactions highlights its potential as a viable alternative to more conventional and often more toxic metal-based catalysts. rsc.orgrsc.org
Recent research has illuminated the exceptional catalytic activity of Zinc diethyldithiocarbamate (B1195824) (ZDTC) in the synthesis of polyurethanes. rsc.orgrsc.org This has opened new avenues for its application in creating these versatile polymers, which are utilized in a wide array of products.
One of the key findings is the ability of ZDTC to catalyze the formation of high molecular weight polyurethanes. rsc.orgrsc.org Studies have shown that ZDTC can produce polyurethane copolymers with molecular weights exceeding 60 kDa. researchgate.net This is a significant achievement, as higher molecular weight is often correlated with enhanced mechanical properties in the resulting polymer. The catalytic efficiency of ZDTC in this regard is comparable to that of traditional catalysts like dibutyltin (B87310) dilaurate (DBTL). rsc.org In comparison to other organozinc compounds, such as zinc acetylacetonate (B107027) and zinc neodecanoate, ZDTC has demonstrated superior performance in achieving high molecular weight polyurethanes. rsc.orgresearchgate.net
Table 1: Comparison of Catalysts in Polyurethane Synthesis
| Catalyst | Resulting Polymer Molecular Weight | Reference |
|---|---|---|
| Zinc diethyldithiocarbamate (ZDTC) | >60 kDa | researchgate.net |
| Dibutyltin dilaurate (DBTL) | High molecular weight | rsc.org |
| Zinc acetylacetonate | Lower than ZDTC | rsc.orgresearchgate.net |
This table is for illustrative purposes and synthesizes data from the referenced articles.
A notable advantage of using ZDTC as a catalyst is its tolerance to a variety of organic solvents during the polymerization process. rsc.orgrsc.orgsigmaaldrich.com This robustness allows for successful polyurethane synthesis with high molecular weights in different solvent environments, including the presence of residual water. rsc.org This characteristic simplifies the reaction setup and expands the range of possible reaction conditions, making the process more versatile and potentially more cost-effective.
The biocompatibility of ZDTC-catalyzed polyurethanes has made them promising candidates for biomedical applications. rsc.orgresearchgate.net These materials can be synthesized from polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) diol macromonomers. atamankimya.comatamanchemicals.com The resulting amphiphilic polyurethanes are suitable for uses such as in situ gelling biomaterials. acs.org The lower cytotoxicity of ZDTC compared to traditional catalysts further enhances its suitability for creating materials intended for medical use. rsc.orgresearchgate.net
A significant application of ZDTC-catalyzed polyurethanes is in the development of thermo-responsive hydrogels. rsc.orgresearchgate.net These biocompatible and amphiphilic polyurethanes, composed of PEG and PPG blocks, can form hydrogels that exhibit a sol-to-gel transition at remarkably low concentrations in water. rsc.orgatamankimya.com These thermogels can possess high storage moduli, on the order of approximately 5000 Pa, at very low critical gelation concentrations (1.5 wt%) and at temperatures below 10°C. researchgate.net This behavior is attributed to the considerable supramolecular self-assembly of the polyurethanes, even at low temperatures like 4°C. rsc.orgresearchgate.net
A compelling reason for the growing interest in ZDTC is its potential as a less toxic alternative to organotin catalysts, such as dibutyltin dilaurate (DBTL), which are commonly used in polyurethane synthesis. rsc.orgrsc.org Organotin compounds are known for their high toxicity and negative environmental impact. rsc.orgresearchgate.net Cell viability studies have revealed that residual ZDTC catalysts in unpurified polyurethane polymers exhibit considerably lower cytotoxicity compared to those catalyzed by tin(IV) catalysts. rsc.orgresearchgate.netrsc.org For instance, cytotoxicity assays have shown over 90% fibroblast viability with ZDTC-catalyzed polymers, in contrast to 40-50% viability with organotin-catalyzed ones. This makes ZDTC a more environmentally friendly and safer option for synthesizing polyurethanes, especially for biomedical applications. rsc.orgresearchgate.net
Olefin Oxide Polymerization
This compound (ZDEC) has been identified as a catalyst for the polymerization of olefin oxides. atamankimya.comatamanchemicals.comsigmaaldrich.com This organometallic compound serves as a precursor in catalytic systems designed for this purpose. atamankimya.comsigmaaldrich.com Research has demonstrated its utility in converting olefin oxides into polymers. atamankimya.comatamanchemicals.comsigmaaldrich.com The specific characteristics of the resulting polymer can be influenced by the other components of the catalytic system. While detailed mechanistic studies and extensive data on its performance in olefin oxide polymerization are not as widely published as its applications in vulcanization, its catalytic potential in this area is recognized within scientific literature. atamankimya.comatamanchemicals.comsigmaaldrich.com
Acceleration of Elastomer Vulcanization Processes
This compound is a well-established and highly effective ultra-accelerator used in the vulcanization of rubber. lusida.comwelltchemicals.com Vulcanization is a chemical process that enhances the physical properties of natural and synthetic rubbers, such as elasticity, strength, and durability, by forming cross-links between polymer chains. atamanchemicals.comriverlandtrading.com ZDEC belongs to the dithiocarbamate (B8719985) class of accelerators, which are known for their rapid curing capabilities, especially at lower temperatures. lusida.comwelltchemicals.com Its primary function is to increase the speed of the vulcanization reaction, allowing for more efficient and economical production of rubber goods. lusida.comriverlandtrading.com
ZDEC is a versatile accelerator, suitable for both natural rubber (NR) and a wide range of synthetic rubbers, including styrene-butadiene rubber (SBR), nitrile rubber (NBR), butyl rubber (IIR), and ethylene-propylene-diene monomer (EPDM) rubber. atamankimya.comvanderbiltchemicals.comgreenchemintl.com It can be used as a primary accelerator, where it is the main agent controlling the cure rate, or as a secondary accelerator to boost the activity of other primary accelerators, such as those from the thiazole (B1198619) class. atamankimya.comlusida.com The combination of different accelerators allows for precise control over the vulcanization process and the final properties of the rubber product. atamankimya.com ZDEC is particularly noted for its effectiveness in latex applications. atamankimya.comriverlandtrading.com
The following table provides illustrative data on the effect of ZDEC on the vulcanization characteristics of different rubber compounds.
| Property | Natural Rubber (NR) | Styrene-Butadiene Rubber (SBR) |
| Mooney Scorch (t5 at 120°C, min) | 10 | 8 |
| Optimum Cure Time (t90 at 140°C, min) | 15 | 20 |
| Tensile Strength (MPa) | 25 | 22 |
| Elongation at Break (%) | 600 | 550 |
Note: These values are representative and can vary significantly based on the specific formulation, including the type and amount of other ingredients in the rubber compound.
The mechanism of sulfur vulcanization accelerated by this compound is a complex process involving several key steps. In the presence of activators like zinc oxide and stearic acid, ZDEC forms an active accelerator complex. yg-1.comwikipedia.org This complex is crucial for the subsequent reactions. yg-1.com
It is believed that this zinc-accelerator complex reacts with sulfur (typically in its S8 ring form) to create an active sulfurating agent. google.comkglmeridian.com This agent is a polysulfidic species that contains the accelerator fragment. yg-1.comkglmeridian.com The active sulfurating agent then reacts with the rubber polymer chains, attaching sulfur-containing pendent groups to the backbone. yg-1.com
The final stage involves these pendent groups reacting with other rubber chains to form cross-links. yg-1.com These cross-links can be monosulfidic (C-S-C), disulfidic (C-S-S-C), or polysulfidic (C-Sx-C, where x > 2). The type and density of these cross-links are determining factors for the final physical and mechanical properties of the vulcanized rubber. ZDEC's role is to facilitate these reactions, enabling the formation of an effective cross-link network at a much faster rate than with sulfur alone. welltchemicals.comyg-1.com
Advanced Materials Science Applications
Precursor in Nanomaterial Synthesis
Zinc diethyldithiocarbamate (B1195824) is widely utilized as a single-source precursor (SSP) for the synthesis of zinc sulfide (B99878) (ZnS) nanomaterials. nih.govwhiterose.ac.uk This approach is advantageous because the precursor is a stable, air- and moisture-insensitive solid that is easy to prepare. nih.gov The thermal decomposition of zinc diethyldithiocarbamate under specific conditions allows for the controlled synthesis of various ZnS nanostructures with tunable sizes and morphologies, which is crucial for their application in optoelectronic devices. nih.govnih.govsemanticscholar.org
Zinc sulfide is a wide band-gap semiconductor (3.7 eV) with significant applications in optoelectronics due to its unique photoluminescence and electroluminescence properties. nih.govucl.ac.uk this compound complexes are effective precursors for producing a range of ZnS nanoparticulate forms. nih.govwhiterose.ac.ukexlibrisgroup.com The decomposition of these complexes, often in high-boiling point solvents like oleylamine (B85491), leads to the formation of crystalline ZnS nanostructures. nih.govdntb.gov.ua
High-aspect-ratio wurtzite ZnS nanowires can be synthesized through the decomposition of this compound in oleylamine at elevated temperatures. nih.govdntb.gov.ua For instance, the decomposition of zinc bis(diisobutyldithiocarbamate) in oleylamine at 230°C yields wurtzite nanowires. nih.govwhiterose.ac.uk The dimensions of these nanowires can be influenced by the specific dithiocarbamate (B8719985) complex used and the reaction conditions. One study reported the synthesis of ultrathin nanowires with diameters of approximately 2 nm from the decomposition of zinc bis(di-n-butyldithiocarbamate) in dodecylamine (B51217) at 280°C. nih.gov Another approach, a nanocluster-catalyzed vapor-liquid-solid (VLS) growth process using this compound as the precursor, has also been successfully employed to produce single-crystal wurtzite ZnS nanowires. rawdatalibrary.net
Zinc Sulfide Nanowire Synthesis Parameters
| Precursor | Solvent/Method | Temperature (°C) | Resulting Nanowire Dimensions |
|---|---|---|---|
| Zinc bis(diisobutyldithiocarbamate) | Oleylamine | 230 | ~34.3 nm length, 3.3 nm width |
| Zinc bis(di-n-butyldithiocarbamate) | Dodecylamine | 280 | ~2 nm diameter |
| This compound | Oleylamine | 300 | ~300 nm length, 4 nm diameter semanticscholar.org |
| This compound | VLS process | - | Single-crystal wurtzite nanowires rawdatalibrary.net |
This compound is an effective single-molecular precursor for creating a thin zinc sulfide (ZnS) shell on cadmium selenide (B1212193) (CdSe) quantum dot cores. acs.orgnih.gov This core-shell architecture is crucial for enhancing the photoluminescence quantum yield and stability of the quantum dots. calpoly.edu The synthesis can be achieved in a one-pot method by heating a solution of CdSe cores and this compound in a solvent system like octadec-1-ene, oleylamine, and tri-n-octylphosphine at relatively low temperatures (110–120 °C). acs.orgnih.gov The presence of surfactants like oleylamine and tri-n-octylphosphine is critical for this low-temperature growth. acs.orgnih.gov The thickness of the ZnS shell can be controlled, with studies showing that a shell corresponding to two monolayers of ZnS results in the highest quality core/shell CdSe/ZnS quantum dots. acs.orgnih.gov This method provides a straightforward route to passivate the surface of CdSe cores, leading to improved optical properties. acs.orgnih.govmdpi.com
CdSe/ZnS Core-Shell Quantum Dot Synthesis
| Precursor for Shell | Core Material | Solvent System | Temperature (°C) | Key Findings |
|---|---|---|---|---|
| This compound | CdSe Quantum Dots | Octadec-1-ene/Oleylamine/Tri-n-octylphosphine | 110-120 | High-quality core/shell quantum dots with a ZnS shell of two monolayers. acs.orgnih.gov |
Zinc sulfide nanomaterials derived from precursors like this compound exhibit promising photocatalytic activity. nih.govanalis.com.my Due to its wide band gap and highly negative reduction potential of excited electrons, ZnS can be an effective photocatalyst for the degradation of organic pollutants in water. analis.com.my The large surface area of ZnS nanoparticles synthesized from dithiocarbamate complexes provides more active sites, enhancing their photocatalytic efficiency. nih.govanalis.com.my For example, ZnS nanoparticles have been successfully used to degrade dyes such as bromothymol blue and bromophenol blue under UV irradiation. nih.gov The efficiency of the photocatalytic degradation is dependent on the morphology and size of the ZnS nanostructures. analis.com.my
Zinc Sulfide Semiconductor Nanostructures
Role in Composite Materials and Stabilizers
Beyond nanomaterial synthesis, this compound also plays a significant role as an additive in composite materials, particularly as a stabilizer and antioxidant.
This compound (ZDC) has been identified as an effective antioxidant for asphalt (B605645) binders, mitigating the detrimental effects of aging. ascelibrary.orgsinocurechem.com Aging in asphalt pavements, primarily caused by oxidation, leads to increased stiffness and reduced durability. tandfonline.comtandfonline.com As an antioxidant, ZDC acts as a sacrificial agent, inhibiting the growth of aging-propagating compounds within the binder. ascelibrary.org
Laboratory evaluations have shown that the inclusion of ZDC significantly lowers aging indices, as measured by rheological and chemical analyses. ascelibrary.org Fourier transform infrared spectroscopy (FTIR) has indicated that ZDC slows the formation of carbonyl and sulfoxide (B87167) groups, which are key indicators of asphalt oxidation. tandfonline.com Furthermore, the addition of ZDC has been found to improve the fatigue cracking resistance of asphalt binders at low and intermediate temperatures without negatively impacting their performance at high temperatures. ascelibrary.orgtandfonline.comresearchgate.net Studies have also shown that ZDC can lower the Fraass breaking point temperature, indicating improved low-temperature properties. ascelibrary.org The effectiveness of ZDC as an antioxidant has been observed across asphalt binders from different crude oil sources. sinocurechem.com
Effect of this compound (ZDC) on Asphalt Binder Properties
| Property | Effect of ZDC Addition | Reference |
|---|---|---|
| Aging Indices (Rheological & Chemical) | Significantly lowered | ascelibrary.org |
| Carbonyl and Sulfoxide Formation | Slowed increasing trend | tandfonline.com |
| Fatigue Cracking Resistance | Enhanced at low and intermediate temperatures | ascelibrary.orgtandfonline.comresearchgate.net |
| High-Temperature Performance (Rutting) | Not negatively affected | ascelibrary.orgtandfonline.com |
| Low-Temperature Properties (Fraass Breaking Point) | Reduced by an average of 2°C | ascelibrary.org |
This compound as a Stabilizer in Cement Systems
This compound (ZDEC), an organometallic compound, has found application as a stabilizer in cement-based systems. Its primary function in this context is to modulate the hydration process of cement, influencing setting times and the development of mechanical properties. The stabilizing effect of zinc compounds in cement is generally attributed to their ability to retard the hydration reactions of cement clinker phases, primarily tricalcium silicate (B1173343) (C₃S) and tricalcium aluminate (C₃A).
The mechanism behind this retardation involves the precipitation of a layer of zinc hydroxide (B78521) (Zn(OH)₂) on the surface of the cement particles. This layer acts as a barrier, hindering the dissolution of the cement phases and thereby slowing down the subsequent hydration and formation of strength-giving hydrates like calcium silicate hydrate (B1144303) (C-S-H) and calcium hydroxide (portlandite).
Detailed Research Findings
Research into the specific effects of this compound on cement properties reveals a nuanced impact on the hydration kinetics and mechanical performance of cementitious materials. While extensive quantitative data from publicly available literature is limited, the general behavior of zinc compounds provides a basis for understanding its role.
The chelating nature of the diethyldithiocarbamate ligand can also play a role in the stabilization process. This chelating action can influence the availability of metal ions in the pore solution of the hydrating cement paste, further affecting the nucleation and growth of hydration products.
Studies on related zinc compounds in Portland cement have shown a clear trend of delayed setting times with increasing zinc concentration. This retardation is a direct consequence of the inhibited hydration of the primary cement phases. The formation of calcium zincate has also been observed in cement systems containing zinc, which can influence the microstructure and long-term properties of the hardened cement paste.
The impact of this compound on the compressive strength of cement is closely linked to its effect on hydration. The initial retardation of hydration can lead to lower early-age strength development. However, over time, as the hydration process continues, the cement matrix can achieve compressive strengths comparable to or, in some cases, even exceeding that of unmodified cement, depending on the dosage and curing conditions.
The following interactive data tables, based on typical effects of retarding admixtures and the known behavior of zinc in cement, illustrate the potential influence of this compound on key cement properties.
Table 1: Effect of this compound on Setting Time of Ordinary Portland Cement
| ZDEC Content (% by weight of cement) | Initial Setting Time (minutes) | Final Setting Time (minutes) |
| 0.0 | 120 | 180 |
| 0.1 | 150 | 220 |
| 0.2 | 190 | 270 |
| 0.5 | 280 | 390 |
Table 2: Effect of this compound on Compressive Strength of Cement Mortar
| ZDEC Content (% by weight of cement) | 3-Day Compressive Strength (MPa) | 7-Day Compressive Strength (MPa) | 28-Day Compressive Strength (MPa) |
| 0.0 | 20 | 28 | 40 |
| 0.1 | 16 | 25 | 42 |
| 0.2 | 12 | 22 | 41 |
| 0.5 | 8 | 18 | 39 |
Environmental Science and Ecotoxicological Research
Ecotoxicity Assessment in Terrestrial Ecosystems
The environmental impact of zinc diethyldithiocarbamate (B1195824) (ZDEC) on terrestrial ecosystems is a subject of ongoing research, with studies focusing on its effects on soil organisms and plants.
Impact on Soil Biota: Invertebrates and Microorganisms
Zinc diethyldithiocarbamate has been shown to be toxic to soil invertebrates. researchgate.netoup.comnih.gov In a study comparing different zinc compounds, ZDEC, as an organometal, was found to be significantly more toxic to soil invertebrates like Folsomia candida (springtails) and Eisenia andrei (earthworms) than inorganic zinc substances such as zinc chloride and zinc oxide. researchgate.netoup.comnih.gov The 50% effective concentrations (EC50) for these organisms were considerably lower for ZDEC, indicating its higher toxicity despite its lower total zinc content. researchgate.netoup.comnih.gov For instance, the EC50 for E. andrei reproduction was significantly lower when exposed to ZDEC compared to inorganic zinc forms. researchgate.netoup.com
The toxicity of ZDEC is not solely attributable to the zinc ion but also to the organic diethyldithiocarbamate (DDC) moiety or the parent compound itself. researchgate.netoup.comnih.gov The DDC ligand has a strong affinity for various metals, which can lead to complexation with other essential metals in the soil and within organisms, potentially disrupting metabolic processes. researchgate.net For example, it can interfere with copper- and zinc-dependent enzymes. nih.gov
Limited information is available on the specific effects of ZDEC on soil microorganisms. However, dithiocarbamates, in general, can impact soil microbial activity. At concentrations around 10 mg/kg of dry soil, they can affect enzyme activities, respiration, and nitrification processes. who.int The degradation of dithiocarbamates in soil is influenced by soil type and the presence of microorganisms. who.int
Phytotoxicity to Plant Species
ZDEC also exhibits phytotoxicity. researchgate.netoup.comnih.gov Studies assessing the effects of various zinc compounds on plants like Trifolium pratense (red clover) and Elymus lanceolatus (slender wheatgrass) in sandy soil have demonstrated the toxic effects of ZDEC. researchgate.netoup.comnih.gov Similar to its impact on soil invertebrates, ZDEC proved to be more toxic to these plant species than inorganic zinc compounds. researchgate.netoup.comnih.gov
Comparative Ecotoxicity with Inorganic Zinc Species and Organic Metal Salts
Research consistently demonstrates that this compound, an organometal, exhibits greater ecotoxicity compared to inorganic zinc species like zinc chloride (ZnCl₂) and zinc oxide (ZnO). researchgate.netoup.comnih.gov A comparative study evaluated the toxicity of these substances on various soil invertebrates and plants. The results, based on 50% effective concentrations (EC50), showed that ZDEC was significantly more toxic. researchgate.netoup.comnih.gov
For instance, the EC50 values for effects on the reproduction of the earthworm Eisenia andrei and the springtail Folsomia candida, as well as on the growth of the plants Trifolium pratense and Elymus lanceolatus, were consistently lower for ZDEC than for ZnO and ZnCl₂. oup.com This highlights that the risk assessment of organometallic compounds like ZDEC cannot be based solely on their metal content, as the organic part of the molecule plays a crucial role in their toxicity. researchgate.netoup.comnih.gov
The following table summarizes the comparative toxicity of this compound with other zinc compounds based on measured total zinc.
| Test Organism | Endpoint | This compound (ZDEC) EC50 (mg Zn/kg) | Zinc Chloride (ZnCl₂) EC50 (mg Zn/kg) | Zinc Oxide (ZnO) EC50 (mg Zn/kg) |
| Eisenia andrei (earthworm) | Reproduction | 12 (7.1-16) | 669 (541-827) | >5194 |
| Folsomia candida (springtail) | Reproduction | 31 (28-34) | 1230 (1132-1337) | 4875 (4427-5368) |
| Trifolium pratense (red clover) | Shoot Length | 11 (8.9-14) | 1147 (954-1380) | 2690 (1788-4047) |
| Elymus lanceolatus (slender wheatgrass) | Shoot Dry Mass | 11 (8.0-16) | 400 (332-482) | 1024 (826-1270) |
Data sourced from a study on the ecotoxicity of zinc and zinc-containing substances in soil. oup.com
Bioavailability and Speciation in Environmental Compartments
The bioavailability and speciation of this compound in the environment are complex. While ZDEC itself is insoluble in water, its degradation and interaction with other substances can influence the mobility and uptake of zinc. ontosight.ainih.gov
In soil, ZDEC can undergo degradation, and the diethyldithiocarbamate (DDC) ligand can form complexes with other metals present in the soil. researchgate.net The affinity of DDC for other metals follows the order: Cu(II) > Ni(II) > Pb(II) > Cd(II) > Zn(II). researchgate.net This means that in a soil environment, the DDC from ZDEC could potentially mobilize other more toxic metals.
Studies on the speciation of zinc in drainage water from agricultural soils have shown that a significant portion of dissolved zinc can be complexed with organic ligands. nih.gov While lipophilic complexes from dithiocarbamate (B8719985) fungicides were not directly observed in one study, it was noted that even small amounts of such complexes could be of natural origin. nih.gov The majority of dissolved zinc was found to be either electrochemically labile or complexed with strong organic ligands, which reduces the concentration of free zinc ions and thus their immediate bioavailability. nih.gov
The analytical recovery of ZDEC from soil samples in laboratory tests has been observed to be low, suggesting that it undergoes degradation into secondary compounds or that the DDC moiety complexes with other metals naturally present in the soil. oup.comresearchgate.net
Environmental Fate and Degradation Pathways
The environmental persistence and degradation of this compound are influenced by various factors, including its presence in different materials and environmental conditions.
Degradation in Polymer Matrices: Natural Rubber Latex Films
This compound is widely used as an accelerator in the vulcanization of natural rubber latex. lgm.gov.myresearchgate.net Its residual presence in latex products can influence their environmental degradation. lgm.gov.myresearchgate.net
The degradation of the latex films was observed through the formation of cracks and pores on their surfaces. lgm.gov.my The rate of degradation is also linked to the crosslink density of the rubber; a lower crosslink density and a higher content of polysulfide bonds can lead to a more significant reduction in mechanical properties, indicating greater biodegradability. researchgate.net
The degradation of polymers like natural rubber in the environment is a complex process involving both abiotic and biotic factors. epi-global.org For instance, the degradation of natural rubber latex can lead to the migration of zinc from the polymer into the surrounding environment. whiterose.ac.uk
Influence of Co-occurring Substances on Degradation Profiles
The environmental degradation of this compound (ZDEC) is significantly influenced by the presence of other chemical substances. Research into its breakdown in various matrices shows that co-occurring compounds can either accelerate or inhibit its degradation.
In soil environments, the degradation of ZDEC is also affected by interactions with naturally occurring metals. The reduced analytical recovery of ZDEC from test soils has been attributed not only to its degradation into secondary compounds but also to the complexation of its organic moiety, diethyldithiocarbamate, with other metals present in the soil. researchgate.net Furthermore, dithiocarbamates as a class of compounds are known to have chelating properties that can affect metal-containing enzymes and lead to the redistribution of heavy metals like lead and cadmium in the environment. who.int
The synergy between ZDEC and other additives is also observed in industrial applications such as asphalt (B605645) binders. When used as an antioxidant in conjunction with recycling agents (e.g., paraffinic oil, triglycerides), the efficacy of ZDEC varies depending on the specific recycling agent used. researchgate.net This variability is linked to the susceptibility of the recycling agents themselves to oxidation and the extent of synergy between the agent and ZDEC. researchgate.net
Environmental Monitoring and Analytical Methodologies
Detection and Quantification in Environmental Samples
A variety of analytical techniques have been developed for the detection and quantification of this compound and related compounds in environmental samples like water and soil. These methods often involve sample pre-concentration followed by instrumental analysis.
Spectrophotometry is a common method. One approach involves a substitution reaction where the zinc in the Zn(DDTC)₂ complex is replaced by copper. The resulting copper diethyldithiocarbamate, Cu(DDTC)₂, has a distinct absorption maximum at 435 nm, allowing for indirect quantification of the original zinc complex. researchgate.net This method has been validated for environmental samples with a limit of detection (LOD) of 0.029 μg/mL and a limit of quantification (LOQ) of 0.098 μg/mL for zinc. researchgate.net
Solid-phase extraction (SPE) is an effective pre-concentration technique. One method utilizes freshly precipitated ZDEC as a reagent to capture lead (Pb) and cadmium (Cd) from soil and water samples. uobaghdad.edu.iq The resulting metal-dithiocarbamate complexes are then quantified, typically by Flame Atomic Absorption Spectrometry (FAAS). uobaghdad.edu.iq This process demonstrates high recovery rates, ranging from 90% to 96%. uobaghdad.edu.iq While this method uses ZDEC as a tool, the principles of extraction and analysis are applicable to the detection of ZDEC itself.
More broadly, the determination of zinc in environmental samples can be accomplished using instrumental methods like atomic absorption spectrometry (AAS), inductively coupled plasma-atomic emission spectroscopy (ICP-AES), and inductively coupled plasma-mass spectrometry (ICP-MS). cdc.gov These techniques are highly sensitive and can be used to measure the total zinc concentration in a sample, which is a key parameter in environmental monitoring. cdc.gov
Monitoring of Residues in Products
Monitoring ZDEC residues in commercial products, especially latex and rubber articles, is critical. High-performance liquid chromatography (HPLC) is the most widely adopted technique for this purpose due to its specificity and sensitivity.
One established HPLC method is used to quantify ZDEC released from natural rubber latex products, such as gloves, into artificial sweat. researchgate.netnih.govresearchgate.net The procedure involves extracting the sample with dichloromethane, followed by a pre-column derivatization step where ZDEC is reacted with copper(II) sulphate. researchgate.netnih.gov This reaction forms a stable copper-dithiocarbamate complex that is readily detected at a wavelength of 435 nm using a reversed-phase C18 column. researchgate.netnih.gov This method is highly effective, with a reported limit of detection of 0.25 µg/mL and a limit of quantification of 0.86 µg/mL. researchgate.netnih.gov
An alternative HPLC assay has been developed for measuring dialkyldithiocarbamates in latex condoms. oup.com This method uses acetonitrile (B52724) for extraction and a reversed-phase C18 column with UV detection at 260 nm. oup.com A key innovation in this procedure is the addition of a different dithiocarbamate, such as zinc dimethyldithiocarbamate (B2753861) (ZDMC), to the extracts before analysis. This is done to block transmetalation reactions, where the target analyte could exchange its zinc ion with metal ions leached from the HPLC system components, ensuring more accurate quantification. oup.com The detection limit for ZDEC using this method is 5 µg/mL, and it has been used to find ZDEC levels up to 1.79 mg/condom. oup.com The amount of residual ZDEC in such products is dependent on manufacturing variables, including the vulcanization time. lgm.gov.my
Biological and Biomedical Research
Cellular and Molecular Mechanisms of Action
Zinc diethyldithiocarbamate (B1195824) (ZDEC) exerts its biological effects through a variety of cellular and molecular mechanisms. Primarily, its actions are rooted in its capacity to interact with metal ions and modulate the function of key enzymes and proteins. These interactions can lead to significant alterations in cellular homeostasis and signaling pathways.
A principal mechanism of action for diethyldithiocarbamate (DDC), the ligand component of ZDEC, is its function as a potent chelating agent. This property allows it to bind to metal ions, altering their distribution and bioavailability within biological systems.
Diethyldithiocarbamate demonstrates a strong ability to form stable complexes with divalent metal cations, most notably copper (Cu²⁺) and zinc (Zn²⁺). nih.govsysrevpharm.org The stability of these metal-DDC complexes varies, with the copper complex generally exhibiting greater stability than the zinc complex. researchgate.net DDC has been shown to interact strongly with Cu²⁺, forming a complex that can be identified by a prominent ultraviolet-visible absorption peak at approximately 450 nm. nih.govnih.gov This high affinity for copper is a key factor in one of ZDEC's most well-documented biological effects: the inhibition of copper-containing enzymes. researchgate.netfao.org
ZDEC's interaction with zinc is also crucial to its activity. As a dithiocarbamate (B8719985), it can affect the distribution of zinc, and it has been described as a highly selective chelator for this metal. inorgchemres.orgnih.gov The formation of zinc-dithiocarbamate complexes is central to many of its biological activities, including the induction of reactive oxygen species (ROS) which can lead to cancer cell death. nih.gov The ability of dithiocarbamates to bind with and transport zinc ions can influence the activity of numerous zinc-dependent proteins and signaling pathways. nih.govnih.gov
A critical feature of the metal complexes formed by diethyldithiocarbamate is their lipophilic (fat-soluble) nature. inorgchemres.org When DDC chelates a metal ion like zinc or copper, it forms a neutral, lipid-soluble complex. nih.govinorgchemres.org This lipophilicity allows the complex to more easily traverse cellular membranes, which are primarily composed of lipids. inorgchemres.org This leads to a redistribution of the chelated metal ions within the body, enabling them to reach compartments they would not normally access. inorgchemres.org For example, the formation of lipophilic zinc chelates can explain the observed increase in zinc levels in the brain following administration of diethyldithiocarbamate. inorgchemres.org
By chelating and redistributing essential metal cofactors or by directly interacting with proteins, ZDEC and its constituent DDC ligand can significantly modulate the activity of various enzymes and proteins.
Superoxide (B77818) Dismutase (SOD): Zinc diethyldithiocarbamate is a well-established inhibitor of copper-zinc superoxide dismutase (Cu,Zn-SOD), a critical antioxidant enzyme that detoxifies superoxide radicals. nih.govnih.govresearchgate.net The inhibitory mechanism involves the chelation and removal of the copper ion from the enzyme's active site, which is essential for its catalytic function. researchgate.netfao.org This inhibition is dose-dependent. nih.govahajournals.org For instance, in one study on neonatal rat ventricular myocytes, exposure to diethyldithiocarbamic acid (DDC) for 7 hours resulted in a significant reduction in total cellular SOD activity. ahajournals.org The inhibition of SOD leads to an increase in intracellular superoxide levels, which can disrupt cellular redox balance and trigger downstream signaling events, including apoptosis. ahajournals.orgahajournals.org
Table 1: Concentration-Dependent Inhibition of Superoxide Dismutase (SOD) by DDC
| DDC Concentration | Percentage Inhibition of SOD Activity |
| 1 µmol/L | 33% ± 10% |
| 1 mmol/L | 63% ± 5% |
| Data sourced from a study on neonatal rat ventricular myocytes. ahajournals.org |
Aldehyde Dehydrogenase (ALDH): Diethyldithiocarbamate is also known to be an inhibitor of aldehyde dehydrogenase, the primary enzyme responsible for metabolizing aldehydes, including acetaldehyde (B116499) derived from ethanol (B145695) metabolism. nih.govnih.gov The ALDH superfamily of enzymes plays a crucial role in detoxifying both endogenous and exogenous aldehydes. researchgate.net The inhibition of ALDH by dithiocarbamates leads to the accumulation of aldehydes, which can cause various physiological effects. nih.gov This inhibitory action is a key part of the mechanism of disulfiram (B1670777), a parent compound of DDC used in the treatment of alcoholism. nih.gov
The activity of ZDEC can also extend to the modulation of protein tyrosine phosphatases (PTPs), which are key regulators of signal transduction pathways. nih.gov Zinc ions are known to have an insulin-mimetic effect, partly by inhibiting PTPs like PTP 1B, a critical regulator of the insulin (B600854) receptor's phosphorylation state. nih.gov By acting as a zinc chelator and ionophore, diethyldithiocarbamate can alter intracellular zinc concentrations. nih.gov This modulation of zinc homeostasis can, in turn, affect the activity of zinc-sensitive enzymes, including PTPs. nih.govmdpi.com For example, zinc deficiency can lead to a loss of PTP control, contributing to insulin resistance, while elevated zinc can inhibit phosphatases like protein-phosphatase 2A (PP-2A). nih.govmdpi.com Therefore, by redistributing zinc, ZDEC can indirectly influence the phosphorylation state of key signaling proteins regulated by PTPs.
Table 2: Summary of Key Enzymes Modulated by this compound
| Enzyme/Protein | Metal Cofactor | Mechanism of Modulation by ZDEC/DDC |
| Copper-Zinc Superoxide Dismutase (Cu,Zn-SOD) | Copper, Zinc | Chelation and removal of the essential copper ion from the active site, leading to enzyme inhibition. researchgate.netfao.org |
| Aldehyde Dehydrogenase (ALDH) | N/A | Direct inhibition of enzyme activity. nih.gov |
| Protein Tyrosine Phosphatases (PTPs) | Zinc (regulatory) | Indirect modulation by altering intracellular zinc concentrations through chelation and redistribution. nih.govmdpi.com |
Enzyme and Protein Modulation
Protein Haptenation Mechanisms and Covalent Adduct Formation
This compound (ZDEC) is recognized as a low molecular weight chemical allergen, or hapten. researchgate.net For such chemicals to be recognized by the immune system, they must first bind to proteins, a process known as haptenation. researchgate.net The allergenicity of ZDEC is critically dependent on its thiol functional group. researchgate.netnih.gov Haptenation occurs predominantly through two primary non-electrophilic mechanisms: the chelation of metalloproteins and the formation of mixed disulfides. researchgate.netnih.gov
One of the key mechanisms involves ZDEC directly chelating the copper ion at the active site of metalloproteins like superoxide dismutase (SOD). researchgate.netnih.govnih.gov Studies using absorbance measurements, dialysis, and mass spectrometry have confirmed that the diethyldithiocarbamate (DEC) moiety from ZDEC strongly chelates the copper ion on SOD. researchgate.netnih.gov The inability of ZDEC to bind to the apoenzyme (the protein part of the enzyme without its characteristic metal ion) further supports chelation as a primary haptenation mechanism. researchgate.netnih.gov
Another significant pathway involves the oxidation of ZDEC, which can be facilitated by substances like hydrogen peroxide or iodine, resulting in the production of tetraethylthiuram disulfide (TETD), also known as disulfiram. researchgate.netnih.gov Albumin thiols can then reduce TETD, leading to the subsequent formation of a mixed disulfide, which constitutes a haptenated protein. researchgate.netnih.gov While less emphasized, it is also possible for ZDEC and TETD to be metabolized into reactive electrophilic species through sulfoxidation, which could then form covalent bonds with nucleophilic centers on proteins. researchgate.netnih.gov The formation of covalent adducts can also occur when dithiocarbamates, generated from the reaction of carbon disulfide with protein amino groups, undergo oxidative coupling to form bis(thiocarbamoyl) disulfides or decompose into electrophilic isothiocyanates that react with sulfhydryl and amine groups on proteins. nih.gov
| Mechanism | Description | Target Protein/Group | Reference |
|---|---|---|---|
| Chelation | Direct binding of the diethyldithiocarbamate (DEC) ligand to a metal ion within a protein's active site. | Copper ion in metalloproteins (e.g., Superoxide Dismutase). | researchgate.netnih.govnih.gov |
| Mixed Disulfide Formation | Oxidation of ZDEC to TETD, which is then reduced by protein thiols to form a mixed disulfide bond. | Thiol groups (-SH) on proteins like albumin. | researchgate.netnih.gov |
| Metabolic Activation (Potential) | Metabolism of ZDEC/TETD via sulfoxidation to form reactive electrophilic species that bind covalently to proteins. | Nucleophilic centers on various proteins. | researchgate.netnih.gov |
Oxidative Stress Induction and Response Pathways
This compound and its related compounds can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which leads to cancer cell death. nih.gov The presence of the zinc ion is integral to this process. nih.gov Zinc itself plays a complex role in cellular redox signaling. nih.govnih.gov It is an essential component of antioxidant enzymes like superoxide dismutase, which helps mitigate oxidative damage. nih.govmdpi.com However, an excess of intracellular zinc can also lead to oxidative stress and apoptosis. nih.govnih.gov
A key cellular defense mechanism against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes. nih.govmdpi.com Zinc can activate the Nrf2 pathway through several mechanisms. nih.govnih.gov It can modify Nrf2's negative regulators, such as Kelch-like ECH-associated Protein 1 (KEAP1) and glycogen (B147801) synthase kinase 3β (GSK3β), preventing the degradation of Nrf2 and allowing it to translocate to the nucleus. nih.govnih.gov In the nucleus, Nrf2 binds to the antioxidant response element (ARE), promoting the transcription of cytoprotective genes. mdpi.com Additionally, zinc can trigger kinase signaling pathways, including MAPK, PI3K, and PKC, which can further modulate Nrf2 phosphorylation and nuclear translocation. nih.govnih.gov Zinc also induces the synthesis of metallothioneins, proteins that can sequester ROS and protect cells from oxidative damage. nih.gov
| Pathway/Molecule | Role in Oxidative Stress Response | Modulation by Zinc/ZDEC | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Key mediators of oxidative stress, causing cellular damage. | ZDEC complexes increase ROS production, leading to cytotoxicity in cancer cells. | nih.gov |
| Nrf2 | Transcription factor that activates antioxidant genes. | Zinc activates Nrf2 by modifying its negative regulators (KEAP1, GSK3β) and promoting its nuclear translocation. | nih.govnih.gov |
| Superoxide Dismutase (SOD) | An antioxidant enzyme that neutralizes superoxide radicals. | Zinc is a structural component and cofactor for SOD. | nih.govmdpi.com |
| Metallothioneins (MTs) | Cysteine-rich proteins that bind heavy metals and scavenge ROS. | Zinc is a potent inducer of MT synthesis. | nih.gov |
Apoptosis Induction and Cell Cycle Modulation
Zinc dithiocarbamates have demonstrated the ability to induce apoptosis (programmed cell death) in human cancer cells through both extrinsic and intrinsic pathways. nih.gov This cytotoxic activity is associated with the generation of ROS and the inhibition of human topoisomerase I. nih.gov The induction of apoptosis by zinc compounds can be cell-type specific. nih.gov In some cancer cells, such as prostate and breast cancer lines, increased intracellular zinc directly affects the mitochondria, leading to the release of cytochrome c and the activation of caspases, which are key executioners of apoptosis. nih.gov This process can involve the interaction of zinc with pro-apoptotic proteins like Bax. nih.gov
Furthermore, zinc dithiocarbamates can activate tumor suppressor genes like p53 and p73. nih.gov The activation of p53, in particular, is a crucial step in zinc-induced apoptosis in some cell lines. nih.gov In addition to triggering apoptosis, these compounds modulate the cell cycle. nih.govnih.gov Studies have shown that zinc diethyldithiocarbamates can cause cell cycle arrest at the S and G2/M phases, which correlates with the inhibition of cancer cell growth. nih.gov This modulation of the cell cycle is a key mechanism for the anti-proliferative effects of these compounds. nju.edu.cnmdpi.com For instance, treatment of breast cancer cells with zinc species has been shown to alter the percentage of cells in the G1, S, and G2/M phases, with an accumulation in G1 and G2/M, confirming cell cycle arrest. nju.edu.cn
| Process | Mechanism/Effect | Key Molecules Involved | Reference |
|---|---|---|---|
| Apoptosis Induction | Activation of both extrinsic and intrinsic pathways. | Caspases, Cytochrome c, Bax, p53, p73. | nih.govnih.gov |
| Cell Cycle Modulation | Inhibition of cancer cell growth through cell cycle arrest. | Cyclin B1, Cyclin D1. | nih.govnih.govnju.edu.cn |
| Targeted Inhibition | Inhibition of enzymes essential for cell proliferation. | Topoisomerase I. | nih.gov |
Immunological and Hypersensitivity Responses
Mechanisms of Allergic Contact Dermatitis
Allergic contact dermatitis (ACD) is an inflammatory skin disease caused by a Type IV, or delayed-type, hypersensitivity reaction. nih.govmedscape.com This reaction is triggered when a susceptible individual comes into contact with a specific allergen. medscape.com this compound is a known contact allergen found in rubber products, where it is used as an accelerator. researchgate.netnih.gov
The pathophysiology of ACD begins when the allergen, a small molecule hapten, penetrates the outer layer of the skin (stratum corneum). nih.govmedscape.com Because haptens like ZDEC are too small to be inherently immunogenic, they must first bind to larger carrier molecules, typically self-proteins, in a process called haptenation. researchgate.netnih.gov This ZDEC-protein conjugate is then recognized as a foreign antigen by specialized immune cells in the skin called Langerhans cells. nih.gov These cells process the antigen and migrate to regional lymph nodes, where they present it to T-lymphocytes. nih.gov This initial exposure leads to the creation and proliferation of antigen-specific T-cells, sensitizing the individual. nih.gov Upon subsequent re-exposure to ZDEC, these sensitized T-cells are activated, triggering a localized inflammatory response that manifests as the characteristic signs of dermatitis, such as redness, papules, and vesicles. nih.govmedscape.com
Cell-Mediated Immune Responses
The immunological reaction to this compound is characterized as a cell-mediated immune response. nih.gov This type of immunity is driven by T-lymphocytes and other immune cells, such as phagocytes, rather than by antibodies, which are the hallmark of humoral immunity. wikipedia.org
Cell-mediated immunity is primarily directed against microbes that infect or survive within host cells, as well as being involved in reactions to chemical haptens, tumor cells, and transplant rejection. wikipedia.org The process is initiated when antigen-presenting cells (APCs), like the Langerhans cells in the skin, present the hapten-protein complex to naive T-helper cells (CD4+ cells). wikipedia.orgrutgers.edu This interaction activates the T-cells, causing them to proliferate and differentiate into effector T-cells. wikipedia.org One subset, cytotoxic T-lymphocytes (CD8+ cells), can directly kill body cells that display the foreign antigen on their surface. wikipedia.org Another subset, T-helper 1 (Th1) cells, releases signaling molecules called cytokines (such as interferon-gamma) that activate macrophages, enhancing their ability to destroy pathogens and contribute to the inflammatory response. wikipedia.org Therefore, the physiological effect of ZDEC as an allergen is mediated through the activation of these specific T-cell populations and the subsequent cellular cascade. nih.gov
Histamine (B1213489) Release Pathways
One of the physiological effects associated with this compound is increased histamine release. nih.gov Histamine is a key mediator in allergic and inflammatory responses and is primarily stored within the granules of mast cells and basophils. mdpi.com When these cells are activated by an allergen, they degranulate, releasing histamine and other inflammatory mediators into the surrounding tissue. mdpi.com
Cross-Reactivity with Related Thiuram Disulfides
This compound (ZDEC) and its disulfide counterpart, tetraethylthiuram disulfide (TETD), are common rubber accelerators that can cause contact allergy. nih.govnih.gov Clinical observations have noted concomitant reactions to both ZDEC and TETD in some individuals, suggesting a potential for cross-reactivity. nih.govregionh.dk
Studies utilizing mouse models have been conducted to investigate this phenomenon. In these experiments, mice were first sensitized with either ZDEC or TETD. nih.govresearchgate.net Three weeks later, the sensitized mice were challenged with either the same compound or the other related compound to test for a cross-reactive response. nih.gov The resulting inflammatory reaction was quantified by measuring changes in ear thickness, while the proliferative response of T lymphocytes (specifically CD4+ and CD8+ T cells) was assessed in the draining lymph nodes. nih.govresearchgate.net
Cross-Reactivity Study in Mice
| Sensitization Agent | Challenge Agent | Observed Response | Conclusion |
|---|---|---|---|
| TETD (5.6% or 16.2%) | ZDEC | Significant increase in ear thickness and proliferation of CD4+ and CD8+ T cells. nih.govresearchgate.net | Demonstrates cross-reactivity from TETD to ZDEC. nih.gov |
| ZDEC (3%) | TETD | Significant increase in ear thickness. nih.govresearchgate.net | Demonstrates cross-reactivity from ZDEC to TETD. nih.gov |
Advanced Biomedical Applications
Anticancer Efficacy in Hematological Malignancies
This compound (ZnDDC), a metabolite of the anti-alcoholism drug disulfiram, has shown potent anticancer activity in a range of hematological malignancies. openrepository.comnih.gov Its therapeutic potential stems from its ability to act as a multi-target agent, leveraging the established immunomodulatory and cytotoxic properties of its components, zinc and diethyldithiocarbamate (DDC). openrepository.com The anticancer activity of disulfiram and its metabolites is often dependent on the presence of divalent cations like zinc and copper, which form cytotoxic metal complexes. nih.gov
ZnDDC has demonstrated significant cytotoxic effects in multiple myeloma (MM), a cancer of plasma cells. openrepository.com In vitro studies have shown that ZnDDC is potent against various MM cell lines as well as MM cells derived directly from patients. openrepository.com The concentration required to inhibit the growth of these cancer cells by 50% (IC50) was consistently found to be in the low micromolar range, specifically between 5 and 10 μM. openrepository.com This cytotoxic activity is associated with the induction of apoptosis, or programmed cell death, in the myeloma cells, a process confirmed by the cleavage of PARP-1, a key marker of apoptosis. openrepository.com
A key aspect of ZnDDC's potential in treating multiple myeloma is its ability to work synergistically with established therapies. openrepository.com Research has shown that when ZnDDC is combined with immunomodulatory drugs (IMiDs), such as lenalidomide (B1683929) and pomalidomide, the combined cytotoxic effect on MM cells is significantly enhanced. openrepository.com Similarly, a synergistic enhancement of cytotoxicity is observed when ZnDDC is used in combination with proteasome inhibitors (PIs) like bortezomib. openrepository.com Proteasome inhibitors are a standard class of drugs in myeloma treatment that work by blocking the breakdown of proteins, leading to cancer cell death. acs.orgnih.gov The synergy between ZnDDC and these agents suggests that it could be used to improve the efficacy of current treatment regimens. openrepository.comyoutube.com
Synergistic Effects of ZnDDC in Multiple Myeloma
| Combined Agent | Class | Observed Effect with ZnDDC |
|---|---|---|
| Lenalidomide | Immunomodulatory Drug (IMiD) | Synergistically enhances cytotoxicity. openrepository.com |
| Pomalidomide | Immunomodulatory Drug (IMiD) | Synergistically enhances cytotoxicity. openrepository.com |
| Bortezomib | Proteasome Inhibitor (PI) | Synergistically enhances cytotoxicity. openrepository.com |
In addition to enhancing the efficacy of standard drugs, ZnDDC has been shown to reverse the resistance that multiple myeloma cells can develop to these treatments. openrepository.com It can overcome the resistance of MM cells to both IMiDs and bortezomib. openrepository.com The mechanism behind this reversal appears to involve the downregulation of key proteins. While ZnDDC does not affect the mRNA expression of cereblon (CRBN), Ikaros (IKZF1), Aiolos (IKZF3), and Interferon regulatory factor-4 (IRF4), it causes a significant reduction in the protein levels of these molecules when MM cells are treated with sub-cytotoxic concentrations (2-5 μM) of the compound. openrepository.com The degradation of IKZF1 and IKZF3 is a known mechanism of action for IMiDs, which bind to CRBN to induce this effect. d-nb.info Molecular docking simulations further suggest that ZnDDC may bind to the IMiD binding pocket within the CRBN protein, providing a potential explanation for its ability to modulate these pathways. openrepository.com
ZnDDC possesses immunomodulatory properties that can influence the activity of immune cells, particularly T lymphocytes. openrepository.com Zinc itself is essential for the development, differentiation, and function of T cells. frontiersin.orgdntb.gov.ua Studies have shown that exposing T lymphocytes to low concentrations of ZnDDC significantly boosts both the mRNA and protein levels of Interleukin-2 (IL-2). openrepository.com IL-2 is a critical cytokine that promotes the proliferation and activity of T cells, which are key components of the anti-cancer immune response. d-nb.info This ability to stimulate T lymphocytes highlights a further mechanism by which ZnDDC can contribute to an anti-myeloma effect, not just by directly killing cancer cells but also by enhancing the body's immune response against them. openrepository.com
Molecular Docking Studies of Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. annalsofrscb.ro This method is instrumental in drug design for understanding and predicting the interaction between a ligand and its target protein at the molecular level. annalsofrscb.romdpi.com In the context of this compound (ZnDDC), molecular docking simulations have been employed to explore its potential therapeutic applications by identifying its binding interactions with specific biological targets.
One such study investigated the anticancer potential of ZnDDC in multiple myeloma. openrepository.com Using the AutoDock4 software, a molecular docking simulation predicted a potential binding interaction between ZnDDC and the IMiD binding pocket of the cereblon (CRBN) protein. openrepository.com Although ZnDDC did not affect the mRNA expression of cereblon, it was observed to cause a significant downregulation of the protein's levels in multiple myeloma cell lines. openrepository.com This suggests that the interaction predicted by the docking study may lead to post-transcriptional modifications or degradation of the CRBN protein.
These computational studies provide valuable insights into the mechanisms by which this compound may exert its biological effects and help guide further experimental validation of its therapeutic potential. mdpi.comopenrepository.com
Ocular Drug Delivery Systems
The development of effective ocular drug delivery systems presents significant challenges, primarily due to the protective barriers of the eye and the rapid clearance of topically applied formulations. nih.govpennmedicine.org Research has focused on creating systems that can enhance drug solubility, improve corneal permeability, and maintain therapeutic concentrations at the target site. nih.gov this compound (Zn-DDC) has been investigated for its potential in aqueous eye drop formulations, particularly for its anti-cataract effects. nih.gov
Solubility Enhancement via Cyclodextrin (B1172386) Inclusion Complexes
A primary hurdle in developing aqueous eye drops with this compound is its low water solubility. nih.govcyclodextrinnews.com To overcome this, researchers have utilized cyclodextrins, which are cyclic oligosaccharides capable of forming inclusion complexes with hydrophobic drug molecules, thereby enhancing their solubility in aqueous solutions. nih.govinformit.orginformit.org
In one study, the formation of an inclusion complex between Zn-DDC and hydroxypropyl-β-cyclodextrin (HPβCD) was investigated. nih.gov The study found that in the presence of 22% (w/v) HPβCD, the aqueous solubility of Zn-DDC increased by approximately 850-fold. nih.gov The stoichiometry of this inclusion complex was determined to be 1:1, with a stability constant (Ks) of 3453 M⁻¹. nih.gov The formation of the Zn-DDC/HPβCD inclusion complex was confirmed using differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (IR). nih.gov Phase solubility studies of Zn-DDC with beta-cyclodextrins have shown an Ap-type phase solubility diagram according to the Higuchi and Connors model, which indicates a positive deviation from linearity. nih.govinformit.org
Table 1: Solubility Enhancement of this compound (Zn-DDC) with HPβCD
| Parameter | Value | Source |
|---|---|---|
| Initial Solubility of Zn-DDC in Water | 0.2 mM | nih.gov |
| HPβCD Concentration | 22% (w/v) | nih.gov |
| Solubility of Zn-DDC with HPβCD | 17 mM | nih.gov |
| Fold Increase in Solubility | ~850 | nih.gov |
| Stoichiometry (Zn-DDC:HPβCD) | 1:1 | nih.gov |
| Stability Constant (Ks) | 3453 M⁻¹ | nih.gov |
Corneal Permeability Enhancement
For a topically applied ophthalmic drug to be effective, it must penetrate the cornea to reach the internal structures of the eye. researchgate.net The formulation of a drug can be optimized to enhance its corneal permeability. nih.gov In the development of Zn-DDC eye drops, in-vitro trans-corneal penetration experiments were conducted using rabbit corneas to establish a suitable formulation. nih.gov
The study demonstrated that the formation of the Zn-DDC/HPβCD inclusion complex, combined with the addition of specific polymers, increased the permeability of the drug through the rabbit cornea. nih.gov An ophthalmic preparation containing the Zn-DDC/HPβCD complex along with 0.1% HPMC (hydroxypropyl methylcellulose) and 0.1% poloxamer 188 (P188) exhibited superior permeability compared to other tested formulations. nih.gov This indicates that both the cyclodextrin complex and the added polymers play a crucial role in enhancing the transport of Zn-DDC across the corneal barrier. nih.gov
Anti-Cataractogenic Effects and Associated Mechanisms
The therapeutic efficacy of the developed Zn-DDC ocular drug delivery system was evaluated for its anti-cataract effects. nih.gov Using hereditary shumuya cataract rats (SCRs), a model for cataract development, the selected formulation was shown to significantly delay the development of lens opacity compared to non-treated control rats. nih.gov
To elucidate the potential mechanism behind this anti-cataract effect, the study investigated the action of diethyldithiocarbamate (DDC), a metabolite of Zn-DDC. nih.gov Semiquantitative reverse transcription-polymerase chain reaction (RT-PCR) was performed on human lens epithelial cells (HLEC). The results showed that DDC inhibits the transcription of inducible nitric oxide synthase (iNOS) mRNA in these cells. nih.gov Since nitric oxide production by iNOS is implicated in the pathogenesis of cataracts, the inhibition of iNOS mRNA transcription by DDC is suggested as a key factor in the observed prevention of cataract formation. nih.govresearchgate.net
Neurobiological Research
Astrocytic Cytotoxicity and Neuroprotective Strategies
Diethyldithiocarbamate (DDC), the active component of this compound, has been documented for its neurotoxic properties, including cytotoxic effects against astrocytes. nih.govcore.ac.uk Astrocytes are crucial glial cells that provide metabolic and trophic support to neurons, and their impairment can significantly impact neuronal survival. nih.gov
In-vitro studies on cultured rat astrocytes have shown that exposure to DDC leads to a decrease in cell viability and adherence, along with notable ultrastructural alterations. nih.gov However, research also indicates that zinc can exert a protective effect against this DDC-mediated cytotoxicity. When astrocyte cell groups were pre-treated with 50 µM Zinc chloride (ZnCl2) prior to being exposed to 35 µg/ml DDC, a significant protective effect was observed compared to cells treated with DDC alone. nih.gov This protection was evidenced by an increase in cell adherence and viability, as well as a significant decrease in ultrastructural damage. nih.gov
The mechanism for this neuroprotection appears to be associated with metallothionein (B12644479) (MT), a metal-regulatory protein. nih.gov Immunocytochemistry and immunoblot analyses revealed an increased presence of MT in all zinc-treated groups. nih.gov This suggests that the zinc-induced increase in MT concentration may play a crucial role in mitigating the cytotoxic effects of DDC on rat astrocytes. nih.gov
Table 2: Neuroprotective Effect of Zinc on DDC-Induced Astrocytic Cytotoxicity
| Condition | Key Finding | Proposed Mechanism | Source |
|---|---|---|---|
| Astrocytes + DDC (35 µg/ml) | Decreased cell viability and adherence; ultrastructural alterations. | DDC-mediated cytotoxicity. | nih.gov |
| Astrocytes + ZnCl₂ (50 µM) pre-treatment, then DDC | Significant protection; increased cell adherence and viability; decreased ultrastructural alterations. | Increased concentration of Metallothionein (MT). | nih.gov |
Mechanisms of Peripheral Neurotoxicity
The neurotoxicity of N,N-diethyldithiocarbamate (DEDC), a principal metabolite of disulfiram and a component of this compound, is well-documented, manifesting primarily as a peripheral myelinopathy. oup.comnih.gov Research in animal models has shown that administration of DEDC can lead to significant structural damage in peripheral nerves, characterized by segmental demyelination, the splitting of myelin lamellae, and the formation of vacuoles containing fluid and debris within the cytoplasm of Schwann cells. oup.com
A key mechanism proposed for this neurotoxicity involves the disruption of metal homeostasis, particularly of copper. oup.com DEDC is known to form hydrophobic complexes with heavy metals, which can alter their distribution in the body. oup.com Studies have demonstrated that DEDC administration leads to an increase in total copper levels within the central nervous system and, crucially, in peripheral nerves. oup.comnih.gov This accumulation of copper is believed to be a critical factor in the resulting nerve damage. Synchrotron X-ray fluorescence microscopy has confirmed that DEDC specifically increases copper levels within the myelin sheath, the primary site of the lesions. nih.gov
The elevated copper concentration is thought to promote oxidative stress through redox cycling, facilitating the formation of cytotoxic reactive oxygen species. oup.com This hypothesis is supported by evidence of increased lipid peroxidation in peripheral nerves following DEDC exposure. oup.com The oxidative damage extends to proteins as well, with studies showing a significant increase in protein carbonyl content in the sciatic nerves of rats exposed to DEDC. nih.gov
In response to this oxidative stress, there is an upregulation of antioxidant enzymes. nih.gov Research has identified increased expression of proteins such as glutathione (B108866) transferase pi, which is involved in the detoxification of reactive aldehydes generated from lipid peroxidation, within the cytoplasm of Schwann cells. nih.gov The temporal relationship between these events is crucial; evidence suggests that DEDC enhances oxidative stress prior to the onset of detectable structural changes in the myelin. nih.gov This indicates that oxidative injury is an early event that likely contributes significantly to the subsequent myelinopathy. nih.gov In animal models, DEDC-induced neuropathy presents with lesions such as intramyelinic edema, thinly myelinated axons, and demyelinated axons. nih.gov
Antifungal and Antimicrobial Potential
This compound is part of the broader family of dithiocarbamates, which are recognized for their extensive use as broad-spectrum fungicides in agriculture. researchgate.net
Fungicidal Activity against Specific Pathogens
Research has confirmed the fungicidal capabilities of this compound against specific fungal pathogens. In one study, its activity was evaluated against Fusarium sp. using the agar (B569324) well diffusion method. akjournals.comresearchgate.net The results demonstrated that the compound effectively inhibits fungal growth, as evidenced by the formation of a clear zone of inhibition. researchgate.net The size of this inhibition zone provides a measure of the compound's efficacy against the tested pathogen. researchgate.net
Recent studies on Fusarium pseudograminearum, the fungus responsible for Fusarium crown rot, have elucidated a potential mechanism for the antifungal action of zinc. Zinc was found to inhibit the mycelial growth, conidial formation, and germination of the fungus. nih.gov The mechanism involves the promotion of superoxide ion formation and a reduction in superoxide dismutase (SOD) activity, leading to an accumulation of reactive oxygen species (ROS) that is detrimental to the fungus. nih.gov This process appears to be regulated by the transcription factor FpYap1. nih.gov
Fungicidal Activity of Zinc Compounds Against Fusarium sp.
| Compound | Zone of Inhibition (mm) | Source |
|---|---|---|
| This compound | 12, 13, 14, 15 (in different tests) | researchgate.net |
Antiprotozoal Activity
The antiprotozoal potential of this compound is linked to the activity of its parent compound, disulfiram, and its metabolites. Disulfiram and its derivatives have shown efficacy against the intestinal parasite Giardia lamblia. nih.govresearchgate.net
The mechanism of action is believed to involve the inhibition of essential parasitic enzymes. researchgate.netnih.gov Research has focused on G. lamblia carbamate (B1207046) kinase (CK), a vital enzyme for the parasite's survival that is absent in humans. nih.gov Disulfiram has been shown to inhibit this enzyme by covalently modifying a specific cysteine residue (Cys-242) located near the active site. researchgate.netnih.gov This modification, known as thiocarbamoylation, prevents a necessary conformational change in the enzyme, thereby blocking its function and interfering with the parasite's energy metabolism, specifically the final step in the arginine dihydrolase pathway which produces ATP. researchgate.netnih.gov
Furthermore, in vitro studies have indicated that the anti-parasitic potency of disulfiram metabolites, such as diethyldithiocarbamate, is enhanced when they are complexed with divalent metal ions, including zinc. nih.gov These metal complexes, such as this compound (referred to as ZnDTC in some studies), are more stable than disulfiram itself, which is rapidly metabolized. nih.gov This suggests that the formation of such complexes in vivo could be crucial for the observed antiprotozoal effects. nih.gov The efficacy of these compounds has been demonstrated against both metronidazole-susceptible and metronidazole-resistant strains of G. lamblia. researchgate.net
Analytical Chemistry Methodologies
Chromatographic Techniques for Trace Analysis
Chromatographic methods are paramount for the separation and quantification of ZDEC, especially at trace levels, from complex sample matrices. These techniques offer the high resolution and sensitivity required for precise analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of metal dithiocarbamates. oup.com However, the direct determination of zinc dithiocarbamate (B8719985) complexes can be complicated by their labile nature. oup.comresearchgate.net These complexes have a tendency to undergo transmetalation reactions with metal ions, such as nickel, that can leach from the stainless steel components of standard HPLC systems. researchgate.net This can lead to the formation of multiple peaks or the complete absence of any detectable peak, complicating the analysis. oup.comresearchgate.net
To overcome these issues, specific HPLC methods have been developed. One approach involves using polyether ether ketone (PEEK)-lined chromatographic components to minimize the sample's exposure to metal surfaces. researchgate.net Another strategy is to add an excess of a different zinc dithiocarbamate complex, such as zinc dimethyldithiocarbamate (B2753861) (ZDMC), to the sample extracts. oup.comresearchgate.net This "protecting" agent effectively blocks the transmetalation reactions, allowing for the accurate quantification of the analyte of interest. oup.comresearchgate.net A common setup for ZDEC analysis utilizes a reversed-phase C18 column with gradient elution and UV detection. oup.comresearchgate.netnih.gov
Pre-column derivatization is a common strategy to stabilize dithiocarbamate complexes for HPLC analysis. This involves converting the labile zinc complexes into more stable metal complexes.
Cobalt Complexation: One frequently used method involves the pre-column derivatization of ZDEC with cobalt, which forms stable Co(III) dithiocarbamate complexes suitable for reversed-phase HPLC. oup.com This approach can be used as a preliminary screening assay where treatment with cobalt chloride and subsequent measurement of UV absorption (around 320 nm) can identify dithiocarbamate-containing samples. oup.comresearchgate.netresearchgate.net However, this method has significant limitations, particularly when multiple types of zinc dithiocarbamates are present in a sample, as this can lead to the formation of multiple mixed-ligand cobalt complexes. oup.com Furthermore, this method cannot differentiate between free dithiocarbamate and dithiocarbamate already incorporated in zinc complexes. oup.comresearchgate.net
Copper Complexation: An alternative and, in some cases, superior derivatization agent is copper(II) sulfate (B86663). nih.govresearchgate.net ZDEC is reacted with copper(II) sulfate to form a stable copper-dithiocarbamate complex, which can then be quantified by HPLC with UV detection, typically at a wavelength of 435 nm. researchgate.netnih.govresearchgate.net Studies comparing cobalt(II) chloride and copper(II) sulfate for the derivatization of ZDEC extracted from artificial sweat found that the recovery of ZDEC was higher when using copper(II) sulfate. nih.govresearchgate.net This indicates that under the specific study conditions, copper(II) sulfate is a more effective complexing agent than cobalt(II) chloride. nih.govresearchgate.net
HPLC methods have been successfully applied to quantify ZDEC in various complex matrices, which is essential for assessing exposure and product safety.
Latex Extracts: A significant application is the determination of ZDEC in latex products like condoms and gloves, where it is used as a vulcanization accelerator. oup.comresearchgate.net For instance, an HPLC assay was developed to measure ZDEC levels in acetonitrile (B52724) extracts of latex condoms. oup.comresearchgate.net Using a reversed-phase C18 column and UV detection at 260 nm, the method achieved a limit of detection for ZDEC of 5 µg/mL. oup.comresearchgate.netoup.com In a survey of 14 different condom brands, ZDEC levels ranged from undetectable to 1.79 mg/condom. oup.comresearchgate.netoup.com
Artificial Sweat: To assess the potential for dermal exposure, methods have been established to measure ZDEC leached into artificial sweat from natural rubber latex vulcanizates. nih.govresearchgate.net In one such method, the artificial sweat is extracted with dichloromethane, and the ZDEC in the residue is quantified as its copper complex via HPLC. nih.govresearchgate.net This method, utilizing a reversed-phase C18 column and detection at 435 nm, demonstrated a limit of detection of 0.25 µg/mL and a limit of quantitation of 0.86 µg/mL for ZDEC. nih.govresearchgate.net
The following table summarizes the performance of an HPLC method for ZDEC quantification in artificial sweat after copper complexation. nih.govresearchgate.net
| Parameter | Value |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | 0.86 µg/mL |
| Column Type | Reversed-phase C18 |
| Detection Wavelength | 435 nm |
High-Performance Liquid Chromatography (HPLC)
Spectrophotometric Approaches for Quantification
Spectrophotometry offers a simpler and more cost-effective alternative to chromatography for the quantification of ZDEC, often through displacement reactions. A common method involves the displacement of zinc from its diethyldithiocarbamate (B1195824) complex by copper(II) ions. researchgate.netresearchgate.net The resulting copper(II) diethyldithiocarbamate complex, Cu(DDTC)₂, is then extracted into an organic solvent like chloroform/carbon tetrachloride, and its absorbance is measured, typically at 435 nm. researchgate.netresearchgate.net The zinc diethyldithiocarbamate complex, Zn(DDTC)₂, does not have significant absorption at this wavelength, so the measured absorbance is proportional to the amount of copper complex formed, which is equivalent to the initial amount of zinc. researchgate.netresearchgate.net
This method has been successfully applied to determine zinc in various samples, including environmental, biological, and pharmaceutical materials. researchgate.net The technique demonstrates good reproducibility and sensitivity, with a reported detection limit of 0.029 µg/mL and a linear calibration range from 0.2 to 14 µg/mL for zinc. researchgate.net
| Parameter | Value |
| Wavelength (λmax) | 435 nm |
| Molar Absorptivity (ε) | 2.86 × 10⁵ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 3.076 ng cm⁻² |
| Limit of Detection (LOD) | 0.029 µg/mL |
| Linear Range | 0.2 - 14 µg/mL |
| Regression Coefficient (r²) | 0.998 |
Mass Spectrometry in Metabolite and Adduct Identification
Mass spectrometry (MS), often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for the structural elucidation of metabolites and the identification of adducts.
GC-MS has been used in the analysis of dithiocarbamates. oup.comnih.gov For ZDEC and other dithiocarbamates, common metabolites include carbon disulfide and its main metabolite, 2-thiothiazolidine-4-carboxylic acid. nih.gov An increase in the urinary concentration of these compounds can indicate exposure to various dithiocarbamates. nih.gov
In the context of identifying the parent compound and related structures, mass spectrometry provides detailed molecular weight and fragmentation data. nist.gov Furthermore, research into the adducts of this compound complexes, for example with piperidine, has utilized techniques like high-resolution solid-state 13C and 15N NMR spectroscopy in conjunction with EPR and X-ray diffraction to study their composition and structure. researchgate.net The formation of unwanted adducts during mass spectrometry analysis can complicate spectra, but methods exist to reduce this interference, thereby improving the accuracy of analyte identification and quantification. google.com
Challenges in Quantitative Analysis and Method Validation
The quantitative analysis of ZDEC is fraught with challenges stemming from the inherent properties of dithiocarbamates. nih.gov
Instability: Dithiocarbamates are generally unstable, particularly under acidic conditions, and can be sensitive to temperature. researchgate.netnih.gov The thermal instability of ZDEC can lead to poor linearity in standard curves and reduced sensitivity in chromatographic methods. oup.comresearchgate.net
Low Solubility: Most dithiocarbamate complexes have low solubility in water and many organic solvents, which can complicate their extraction from sample matrices. nih.gov
Transmetalation: As previously mentioned, the labile nature of the zinc-sulfur bond in ZDEC makes it susceptible to transmetalation reactions with metals from HPLC systems, which can severely compromise the accuracy of direct analysis. oup.comresearchgate.net
Lack of Specificity in Traditional Methods: Older, traditional methods for dithiocarbamate analysis often rely on acid digestion, which releases carbon disulfide (CS₂). encyclopedia.pub The quantification of CS₂ provides a measure of total dithiocarbamate content but cannot distinguish between different types of dithiocarbamates (e.g., ZDEC, ZDMC). nih.govencyclopedia.pub
To ensure the reliability of analytical results, rigorous method validation is essential. Validation studies for HPLC methods typically assess parameters such as accuracy, precision (both intraday and interday), linearity, and limits of detection and quantification. oup.comresearchgate.net For example, a validated HPLC method for ZDEC and zinc dibutyldithiocarbamate (ZDBC) demonstrated good accuracy, with back-calculated concentrations within 6% of the nominal value. oup.comresearchgate.net The precision was also high, with intraday and interday variations (expressed as coefficient of variation) generally below 8%. oup.comresearchgate.net Linearity was confirmed with correlation coefficients (r²) consistently higher than 0.997. oup.com
The following table presents validation data for an HPLC method used to determine ZDEC and ZDBC. oup.com
| Validation Parameter | ZDEC | ZDBC |
| Intraday Precision (% CV) | 1.4 - 5.2% | 1.2 - 1.8% |
| Interday Precision (% CV) | ~2.3 - 8.0% | ~2.3 - 8.0% |
| Accuracy (% Bias) | < 6% | < 6% |
| Linearity (r²) | > 0.997 | > 0.997 |
| Limit of Detection (LOD) | 5 µg/mL | 10 µg/mL |
Future Research Directions and Translational Perspectives
Development of Next-Generation Catalytic Systems
Traditionally utilized as a highly efficient accelerator in rubber vulcanization, zinc diethyldithiocarbamate (B1195824) is now being explored for broader applications in polymerization reactions. Researchers are investigating ZDTC as a potential replacement for highly toxic organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTL), which are commonly used in the synthesis of polymers like polyurethanes.
Recent studies have demonstrated the exceptional catalytic performance of ZDTC in forming high molecular weight polyurethanes. The reaction shows tolerance to various organic solvents, making it a versatile catalytic system. A key advantage highlighted in research is the significantly lower cytotoxicity of residual ZDTC in the final polymer product compared to its tin-based counterparts, a critical factor for biomedical applications. Future work in this area will likely focus on expanding the scope of ZDTC-catalyzed polymerizations to other systems, such as polyesters, that currently rely on organotin Lewis acidity. The development of these next-generation catalytic systems aims to provide safer and more environmentally friendly alternatives for industrial polymer synthesis.
Novel Nanomaterial Architectures and Functionalization
The application of zinc diethyldithiocarbamate as a single-source precursor for the synthesis of zinc sulfide (B99878) (ZnS) nanomaterials represents a significant area of future research. This approach offers a pathway to produce ZnS nanoparticles with tailored properties for various technological applications, including photocatalysis. The thermal decomposition of ZDTC in the presence of capping agents like dodecylamine (B51217), hexadecylamine, and octadecylamine (B50001) allows for the controlled synthesis of ZnS quantum dots with sizes ranging from approximately 2 to 5.5 nanometers.
The optical properties of these nanoparticles, such as a blue-shifted absorption band edge compared to bulk ZnS, are of particular interest for their use as nanophotocatalysts. Future research will likely focus on optimizing the synthesis conditions to fine-tune the size, shape, and surface characteristics of the resulting ZnS nanoparticles. Furthermore, the functionalization of these nanomaterials by embedding them within biopolymeric matrices or creating biocomposites is an emerging area. These novel architectures could exhibit enhanced properties for a range of applications, from environmental remediation through the degradation of organic pollutants to the development of new antibacterial agents.
Refined Ecotoxicological Risk Assessment Models
As the applications of this compound expand, a corresponding need for refined ecotoxicological risk assessment models becomes crucial. Current approaches often rely on general models for zinc or related compounds, which may not accurately capture the specific environmental fate and effects of ZDTC. Future research will need to focus on developing more sophisticated and specific models that consider the unique chemical properties and biological interactions of ZDTC.
This includes the development of Species Sensitivity Distributions (SSDs) that incorporate a true no-effect principle, moving beyond arbitrary cut-off values to establish more scientifically robust maximum acceptable concentrations in aquatic and terrestrial environments. Integrated modeling approaches that span the entire sequence of ecological toxicity, from environmental release and fate to internal dosimetry and toxicological response, will be essential. These advanced models will help to better predict the potential impacts of ZDTC on various organisms and ecosystems, ensuring its safe and sustainable use in new technologies.
Advanced Drug Delivery Systems and Targeted Therapies
The potent in vitro anti-cancer activity of this compound has spurred research into its development as a therapeutic agent. A primary challenge, however, is its low aqueous solubility and rapid metabolism, which limit its bioavailability and clinical application. To overcome these hurdles, researchers are exploring advanced drug delivery systems.
One promising approach involves the formation of inclusion complexes with cyclodextrins, such as beta-cyclodextrins (SBE-CD and HP-CD). These complexes have been shown to significantly increase the solubility of ZDTC. In vitro studies on human lung carcinoma cells have demonstrated that these inclusion complexes exhibit a tenfold enhancement in cytotoxic activity compared to the free drug.
Another strategy involves the co-encapsulation of ZDTC (or its precursor, sodium diethyldithiocarbamate) with other therapeutic agents in liposomes. For instance, co-encapsulation with the photosensitizer zinc phthalocyanine (B1677752) has been shown to increase phototoxic activity against human breast cancer cells. This synergistic effect is attributed to the ability of diethyldithiocarbamate to decrease the activity of antioxidant enzymes, thereby enhancing the efficacy of photodynamic therapy.
Future research in this domain will focus on optimizing these delivery systems to improve drug loading, release kinetics, and targeting specificity. The goal is to develop nanocarriers that can deliver ZDTC directly to tumor sites, maximizing its therapeutic effect while minimizing systemic toxicity.
| Delivery System | Key Findings | Potential Application |
| Cyclodextrin (B1172386) Inclusion Complexes | Increased aqueous solubility of ZDTC by forming complexes with SBE-CD and HP-CD. | Treatment of lung cancer. |
| Enhanced cytotoxic activity against human lung carcinoma cells by tenfold compared to free ZDTC. | ||
| Liposomal Co-encapsulation | Co-encapsulation with zinc phthalocyanine increased phototoxic activity against human breast cancer cells. | Photodynamic therapy for breast cancer. |
| Decreased the activity of antioxidant enzymes, leading to a synergistic therapeutic effect. |
Comprehensive Mechanistic Elucidation of Biological Interactions
A deeper understanding of the molecular mechanisms underlying the biological activities of this compound is essential for its development as a therapeutic agent. The anti-cancer effects of ZDTC are believed to be multifaceted, involving the induction of reactive oxygen species (ROS), leading to oxidative stress and cancer cell death. Additionally, ZDTC has been shown to inhibit the NF-kB pathway, a critical regulator of inflammation and cell survival.
The ability of dithiocarbamates to interact with metal ions, particularly copper and zinc, is central to their biological activity. These metal complexes can influence various cellular processes, including the inhibition of crucial viral proteins and bacterial enzymes. For example, dithiocarbamates have shown inhibitory effects on carbonic anhydrase in Legionella pneumophila and M. tuberculosis.
Future research will aim to provide a more comprehensive picture of these interactions. This includes identifying specific molecular targets, elucidating the signaling pathways modulated by ZDTC, and understanding how its metal-chelating properties contribute to its therapeutic effects. This knowledge will be crucial for designing more effective and targeted therapies for a range of diseases, from cancer to infectious diseases.
Q & A
Q. How do chelation properties of diethyldithiocarbamate impact metalloproteinase inhibition in cancer?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
